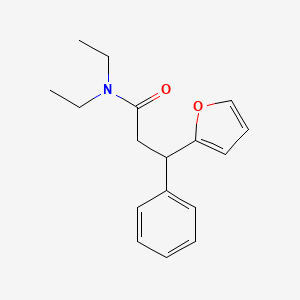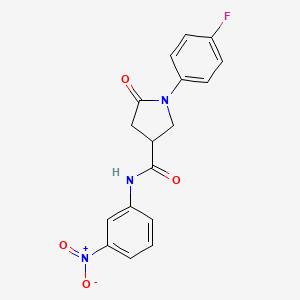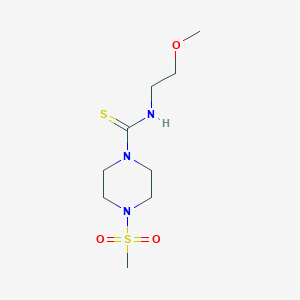
N,N-diethyl-3-(2-furyl)-3-phenylpropanamide
Overview
Description
N,N-diethyl-3-(2-furyl)-3-phenylpropanamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since been used extensively for personal protection against insect bites. DEET is a colorless to yellowish liquid with a slightly sweet odor and is known to be effective against a wide range of insects, including mosquitoes, ticks, and other biting insects.
Mechanism of Action
The mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the insect's ability to detect the presence of the host. It is thought that DEET masks the host's scent, making it difficult for the insect to locate the host.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity to humans and other mammals. It is rapidly absorbed through the skin and metabolized in the liver. DEET has been shown to have a low potential for causing skin irritation, although some people may be sensitive to it.
Advantages and Limitations for Lab Experiments
DEET is widely used in laboratory experiments as a positive control for testing the effectiveness of other insect repellents. Its effectiveness against a wide range of insects makes it a useful tool for studying insect behavior. However, DEET is also known to have some limitations. It is not effective against all insects, and its effectiveness can vary depending on the concentration and formulation used.
Future Directions
There are several areas of research that could be explored in the future regarding DEET. These include:
1. Developing new formulations of DEET that are more effective against a wider range of insects.
2. Studying the mechanism of action of DEET to better understand how it works.
3. Investigating the potential for developing new insect repellents based on the structure of DEET.
4. Exploring the potential for using DEET in combination with other insecticides to enhance its effectiveness.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness against a wide range of insects. While its mechanism of action is not fully understood, it is known to be effective against mosquitoes, ticks, and other biting insects. DEET has low toxicity to humans and other mammals and is widely used in laboratory experiments as a positive control. Future research could focus on developing new formulations of DEET, studying its mechanism of action, and exploring the potential for using it in combination with other insecticides.
Scientific Research Applications
DEET has been extensively studied for its effectiveness as an insect repellent. It has been shown to be effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. DEET is also known to be effective against ticks that transmit Lyme disease.
properties
IUPAC Name |
N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-18(4-2)17(19)13-15(16-11-8-12-20-16)14-9-6-5-7-10-14/h5-12,15H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDKRFMEFOJJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(C1=CC=CC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-(furan-2-yl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-chloro-4-methylphenyl)-2-{[2-(2-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4117351.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-sec-butylphenoxy)acetamide](/img/structure/B4117360.png)
![methyl 4-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4117364.png)


![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4117399.png)
![dimethyl 2-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}terephthalate](/img/structure/B4117407.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)alaninamide](/img/structure/B4117420.png)
![ethyl 4-({[(2-sec-butylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4117432.png)
![N-1-adamantyl-2-[(cyclohexylamino)carbonothioyl]hydrazinecarboxamide](/img/structure/B4117434.png)
![N-1-adamantyl-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea](/img/structure/B4117443.png)